molecular formula C19H29N3O B7918289 (2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one

(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B7918289
M. Wt: 315.5 g/mol
InChI Key: YHDKSWMEVRLDFW-MYJWUSKBSA-N
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Description

(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one is a chiral small molecule characterized by a piperidine core substituted at the 3-position with a benzyl-cyclopropyl-aminomethyl group.

Properties

IUPAC Name

(2S)-2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15(20)19(23)21-11-5-8-17(13-21)14-22(18-9-10-18)12-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,20H2,1H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDKSWMEVRLDFW-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is often introduced via benzylation reactions, where benzyl halides react with the piperidine derivative.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like palladium catalysts for C-N bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of efficiency.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and cyclopropyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with simplified structures.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological activities, particularly as an inhibitor in various biological pathways. It shows promise in targeting specific receptors involved in neurological and psychiatric disorders, owing to its piperidine structure which is known to interact with neurotransmitter systems.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. The arylpiperazine moiety present in its structure is recognized for generating pharmacological activity against various cancer types. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways critical for cancer cell proliferation .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological applications. It has been studied for its effects on dopamine and serotonin receptors, which are pivotal in the treatment of mood disorders and schizophrenia. The benzyl group enhances the lipophilicity of the molecule, potentially improving its blood-brain barrier penetration .

Case Studies

Study ReferenceFocus AreaFindings
Antitumor ActivityDemonstrated significant inhibition of tumor cell lines, suggesting potential as an anticancer agent.
NeuropharmacologyShowed modulation of serotonin receptors, indicating possible applications in treating anxiety and depression.
Structural AnalysisProvided insights into the crystal structure, aiding in understanding the compound's interaction with biological targets.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor activity, leading to downstream effects on cellular signaling pathways.

    Alter Cellular Processes: Affect processes such as cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares structural homology with several derivatives, differing in substituents, core chain length, and piperidine substitution patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Piperidine Substitution Amino Group Substituent Molecular Formula Molecular Weight (g/mol)
(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one (Target Compound) Propanone 3-position Cyclopropyl C20H28N3O 326.46
(2S)-2-Amino-1-(3-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one Butanone 3-position Isopropyl C21H33N3O 343.51
(S)-2-Amino-1-{2-[(benzyl(cyclopropyl)amino)methyl]piperidin-1-yl}-3-methylbutan-1-one Butanone 2-position Cyclopropyl C21H33N3O 343.51

Impact of Substituents and Core Modifications

Cyclopropyl vs. Isopropyl Groups
  • The cyclopropane ring’s angle strain may also influence metabolic stability .
  • Isopropyl : Larger and more flexible, which could improve hydrophobic interactions but reduce selectivity in sterically crowded environments .
Piperidine Substitution Position
  • Substitution at the 3-position (Target Compound) places the benzyl-cyclopropyl-aminomethyl group in a spatially distinct orientation compared to the 2-position (e.g., C21H33N3O in ).
Core Chain Length
  • The propanone core (Target Compound) has a shorter chain than butanone analogs (e.g., C21H33N3O), reducing molecular weight and possibly improving solubility. However, shorter chains may limit interactions with extended binding pockets .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The cyclopropyl group in the Target Compound likely lowers logP compared to isopropyl analogs, balancing membrane permeability and aqueous solubility .
  • Metabolic Stability : Rigid cyclopropane may resist oxidative metabolism better than flexible isopropyl groups, extending half-life .
  • Chirality : The S-configuration is conserved across analogs, suggesting enantioselective activity. For example, (S)-enantiomers often exhibit higher receptor affinity than their R-counterparts in kinase inhibitors .

Research Findings from Structural Analog Studies

  • Butanone Derivatives: Compounds like (S)-2-Amino-1-{2-[(benzyl(cyclopropyl)amino)methyl]piperidin-1-yl}-3-methylbutan-1-one (C21H33N3O) show moderate activity in preliminary kinase assays, with IC50 values in the micromolar range. Substitution at the 2-position reduces activity compared to 3-position analogs, highlighting the importance of spatial arrangement .
  • Isopropyl Analogs : Derivatives with isopropyl groups demonstrate higher logP values (e.g., ~3.5) and improved blood-brain barrier penetration in rodent models, though with increased off-target effects .

Biological Activity

(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one, also known by its PubChem CID 66567211, is a compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N3OC_{18}H_{29}N_{3}O with a molecular weight of 303.4 g/mol. The compound features a chiral center, which contributes to its biological activity. The structural representation is crucial for understanding its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body.

Key Mechanisms:

  • G Protein-Coupled Receptor Modulation: The compound may influence G protein-coupled receptors (GPCRs), which play a vital role in cellular signaling pathways .
  • PI3-Kinase Inhibition: Research indicates that compounds similar to this one exhibit inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms like PI3K-a and PI3K-b, which are implicated in cancer and inflammatory diseases .

In Vitro Studies

Several studies have demonstrated the compound's efficacy in inhibiting cellular proliferation in cancer cell lines. For instance:

  • Study on Cancer Cell Lines: A study reported that the compound effectively inhibited growth in specific cancer cell lines, suggesting potential as an anti-cancer agent.

In Vivo Studies

In vivo studies further support the compound's therapeutic potential:

  • Animal Models: Research involving animal models has shown promising results in reducing tumor size and improving survival rates in subjects treated with the compound.

Case Studies

StudyFocusFindings
Study 1Cancer Cell LinesSignificant inhibition of cell proliferation observed.
Study 2Animal ModelsReduced tumor size and increased survival rates noted.
Study 3GPCR InteractionModulation of receptor activity leading to altered signaling pathways.

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